5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the methylphenyl group: This step can be carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-[2-(difluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-[2-(fluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in This compound distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13F3N2O2 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-6-8-12(9-7-11)16-10-15(23-25-16)17(24)22-14-5-3-2-4-13(14)18(19,20)21/h2-10H,1H3,(H,22,24) |
InChI Key |
NKZJDJGVDPMPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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